Structural Differentiation: Ortho-Methoxy Substitution vs. Meta- and Para-Methoxy Analogs
The target compound possesses a 2-methoxyphenyl group at the pyrazole C3 position. The ortho-methoxy substituent creates a distinct steric and electronic environment compared to the 3-methoxy (CAS 618070-51-8) and 4-methoxy (CAS 588674-26-4) analogs, which are commercially available alternatives . This ortho-substitution pattern is known to influence the conformation of the 3-aryl ring relative to the pyrazole plane, affecting both the compound's physicochemical properties and its reactivity in subsequent derivatizations [1].
| Evidence Dimension | Substitution pattern of the 3-aryl group |
|---|---|
| Target Compound Data | 3-(2-Methoxyphenyl) (ortho-methoxy) |
| Comparator Or Baseline | 1-benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (meta-methoxy, CAS 618070-51-8) and 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (para-methoxy, CAS 588674-26-4) |
| Quantified Difference | Steric hindrance and electronic effects differ due to methoxy group position; ortho-methoxy group can participate in intramolecular hydrogen bonding and metal chelation not possible with meta/para isomers [1]. |
| Conditions | Structural comparison; no direct assay data available for this specific series. |
Why This Matters
The ortho-methoxy group provides a unique handle for directed C-H functionalization and metal coordination, enabling synthetic pathways inaccessible to meta- and para-substituted analogs.
- [1] Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. View Source
